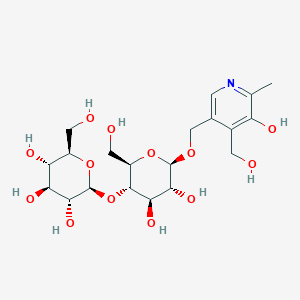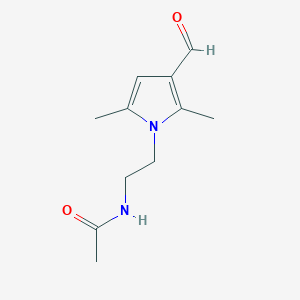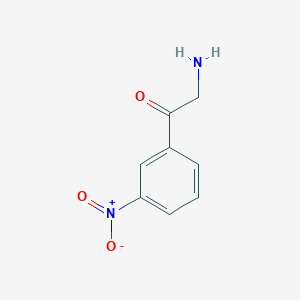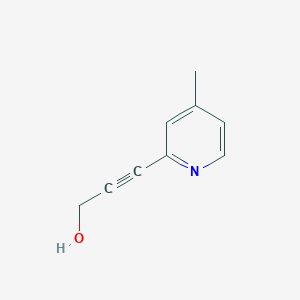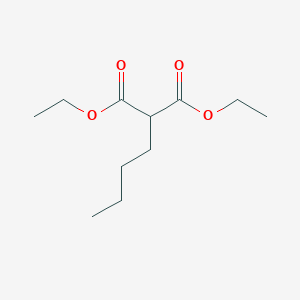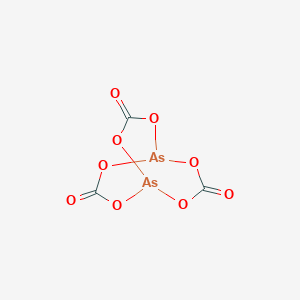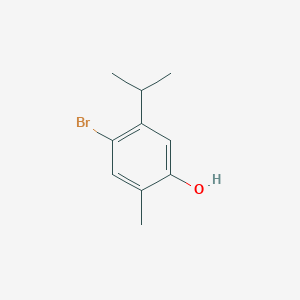
2-(4-氨基苯基)丙酸
概述
描述
2-(4-Aminophenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₁NO₂. It is also known by other names such as 2-(4-Aminophenyl)propionic acid and 4-Amino-α-methylbenzeneacetic acid . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a white to brown solid at room temperature .
科学研究应用
2-(4-Aminophenyl)propanoic acid has a wide range of applications in scientific research:
作用机制
Mode of Action
A related compound, 2-(4-aminophenyl)benzothiazole, has been studied for its antimicrobial activity . It was found that this compound interacts with bacterial cells, causing membrane perturbation and intracellular changes
Result of Action
As mentioned earlier, related compounds have shown antimicrobial activity, suggesting potential cellular effects such as disruption of bacterial cell membranes . .
生化分析
Biochemical Properties
It is known that the compound has a molecular weight of 165.19
Cellular Effects
It has been suggested that propionic acid derivatives, which include 2-(4-Aminophenyl)propanoic acid, show a dose-dependent reduction in cell viability for both THLE-2 and HEP-G2 cells .
Molecular Mechanism
It is known that the compound has a linear formula of C9H11NO2
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 132 - 134 degrees Celsius , suggesting that it has good stability under normal laboratory conditions.
Dosage Effects in Animal Models
It has been suggested that propionic acid derivatives, which include 2-(4-Aminophenyl)propanoic acid, show a dose-dependent reduction in cell viability .
Metabolic Pathways
It is known that the compound has a molecular weight of 165.19 , suggesting that it could potentially interact with enzymes or cofactors in various metabolic pathways.
Transport and Distribution
It is known that the compound has a molecular weight of 165.19 , suggesting that it could potentially be transported and distributed within cells and tissues via various transporters or binding proteins.
Subcellular Localization
It is known that the compound has a molecular weight of 165.19 , suggesting that it could potentially be localized to specific compartments or organelles within cells.
准备方法
The synthesis of 2-(4-Aminophenyl)propanoic acid can be achieved through various methods. One common synthetic route involves the reaction of aniline with a halide of an alpha-halogen propionic acid . This reaction typically requires the presence of a base such as sodium ethoxide and is conducted under reflux conditions. Another method involves the benzylation of 3-methyl-2-indolinone followed by alkaline hydrolysis and subsequent deamination . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
化学反应分析
2-(4-Aminophenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro compounds. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
2-(4-Aminophenyl)propanoic acid can be compared with other similar compounds such as:
2-(4-Aminophenyl)acetic acid: This compound has a similar structure but lacks the additional methyl group on the propanoic acid moiety.
2-(4-Aminophenyl)butanoic acid: This compound has an extended carbon chain compared to 2-(4-Aminophenyl)propanoic acid.
4-Aminobenzoic acid: This compound has a carboxylic acid group directly attached to the phenyl ring without the propanoic acid chain. The uniqueness of 2-(4-Aminophenyl)propanoic acid lies in its specific structure, which allows for unique interactions and applications in various fields.
属性
IUPAC Name |
2-(4-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMVICAMAQURRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974837 | |
| Record name | 2-(4-Aminophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59430-62-5 | |
| Record name | 4-Amino-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59430-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-amino-alpha-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminohydratropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

